

5-Bromoindoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromoindoline**

Cat. No.: **B135996**

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This technical guide provides an in-depth overview of **5-Bromoindoline**, a key intermediate in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Information

5-Bromoindoline is a substituted indoline derivative that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a bromine atom on the benzene ring, allows for a variety of chemical modifications, making it a valuable precursor in the development of novel compounds.

Physicochemical Data

A summary of the key quantitative data for **5-Bromoindoline** is presented in Table 1.

Property	Value	Reference
CAS Number	22190-33-6	[1] [2]
Molecular Formula	C ₈ H ₈ BrN	[1] [2]
Molecular Weight	198.06 g/mol	[1] [2]

Synthesis of 5-Bromoindoline

5-Bromoindoline is primarily synthesized through the reduction of 5-bromoindole. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Experimental Protocol: Reduction of 5-Bromoindole

This protocol details a common method for the synthesis of **5-Bromoindoline** from 5-bromoindole using sodium cyanoborohydride.

Materials:

- 5-bromoindole
- Glacial acetic acid
- Sodium cyanoborohydride (NaBH₃CN)
- 1 M Sodium hydroxide (NaOH) solution
- Ethyl acetate (EA)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer

- Ice bath
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

- In a 100 mL single-neck bottle, dissolve 8g (40.8 mmol) of 5-bromoindole in 50 mL of glacial acetic acid.[1]
- While stirring, add 5.3 g (81.6 mmol) of sodium cyanoborohydride to the solution.[1]
- Continue stirring the reaction mixture at room temperature for 2 hours.[1]
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Once the reaction is complete, carefully adjust the pH of the solution to 8 using a 1 M sodium hydroxide solution. This will cause the product to precipitate.[1]
- Collect the solid precipitate by suction filtration.[1]
- Wash the filter cake with deionized water.
- Dry the collected solid to obtain **5-Bromoindoline**. The reported yield for this method is 94.8%. [1]

Synthesis Workflow

The synthesis of **5-Bromoindoline** from indole can be visualized as a multi-step process. The following diagram illustrates a typical reaction sequence.



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A multi-step synthesis route from Indole to **5-Bromoindoline**.

Applications in Research and Drug Development

5-Bromoindoline and its parent compound, 5-bromoindole, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the versatile chemistry of the indole scaffold and the ability to further functionalize the molecule at the bromine position.

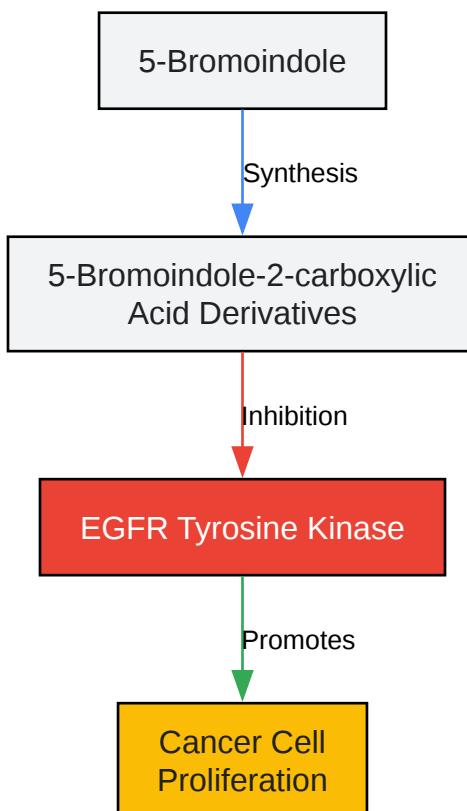
Role as a Pharmaceutical Intermediate

The indole nucleus is a common feature in many pharmaceutical agents. The bromo-substituted variants, such as 5-bromoindole, serve as crucial starting materials for the synthesis of compounds targeting various diseases. For instance, 5-bromoindole is a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and anti-tumor properties. It is also used in the development of D2 and 5HT2 antagonists.

Precursor to Kinase Inhibitors

Derivatives of 5-bromoindole have been investigated as potential inhibitors of key signaling pathways implicated in cancer. Specifically, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[3][4]} Inhibition of this pathway can disrupt cancer cell proliferation and survival.

The logical relationship for the development of these inhibitors is outlined below.



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Development of EGFR inhibitors from 5-Bromoindole derivatives.

Conclusion

5-Bromoindoline is a key chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. The synthetic routes to this molecule are well-established, providing researchers with a reliable source of this versatile building block. Its role as a precursor to potent enzyme inhibitors highlights its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of **5-Bromoindoline** for professionals engaged in chemical synthesis and drug discovery.

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